molecular formula C20H22N2O4 B2523548 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide CAS No. 955755-71-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Cat. No.: B2523548
CAS No.: 955755-71-2
M. Wt: 354.406
InChI Key: ADLMGVMHZALPQY-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a synthetic compound featuring a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activity. While specific studies on this exact molecule are not available in the public domain, its structure suggests significant potential for exploration in several research areas. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a recognized pharmacophore in neuroscience research, documented to confer high affinity for sigma-2 receptors, a target of interest for its role in cancer and neurological disorders . This structural feature has also been utilized in the development of selective alpha(2C)-adrenergic receptor antagonists, indicating potential utility in cardiovascular and central nervous system research . Furthermore, tetrahydroisoquinoline derivatives have demonstrated notable anti-inflammatory and neuroprotective properties in preclinical models, such as protecting nigral dopaminergic neurons, which is relevant for the study of neurodegenerative conditions . The molecular architecture of this benzamide derivative positions it as a sophisticated chemical tool for investigating novel signaling pathways and for the development of new therapeutic agents, particularly in oncology and neuroscience. Researchers are encouraged to investigate its precise mechanism of action, binding affinity, and functional activity in relevant biological assays.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)17-5-4-6-18(25-2)19(17)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLMGVMHZALPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with dimethoxybenzamide: The acetylated tetrahydroisoquinoline is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs of Tetrahydroisoquinoline-Benzamide Derivatives

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the tetrahydroisoquinoline ring or benzamide group:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications
Target Compound : N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide Tetrahydroisoquinoline Acetyl (C2), 2,3-dimethoxybenzamide (C7) C21H22N2O4 374.4 Hypothesized receptor ligand
G511-0318 : 2,3-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Tetrahydroquinoline 2-methylpropanoyl (C1), 2,3-dimethoxybenzamide (C7) C22H26N2O4 394.5 Screening compound; structural analog with tetrahydroquinoline core
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide Tetrahydroisoquinoline Furan-2-carbonyl (C2), 2,3,4-trimethoxybenzamide (C7) C24H24N2O6 436.5 Enhanced lipophilicity due to trimethoxy group
2-(3,4-dimethoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide Tetrahydroisoquinoline Thiophene-2-carbonyl (C2), acetamide with 3,4-dimethoxyphenyl C24H24N2O4S 436.5 Sulfur-containing analog; potential metabolic stability
Key Observations :

Core Flexibility: The tetrahydroisoquinoline core (in the target compound and ) is structurally distinct from tetrahydroquinoline (in G511-0318 ), which may influence receptor-binding specificity.

Benzamide Modifications: The 2,3-dimethoxybenzamide in the target compound is simpler than the 2,3,4-trimethoxy variant in , which may alter electronic properties and hydrogen-bonding interactions.

Microbial volatiles such as 2,3-dimethoxybenzamide () indicate broader biological roles, including antifungal activity .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential biological activities and pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, with a molecular weight of approximately 384.4 g/mol. The compound features a tetrahydroisoquinoline core modified by an acetyl group and a dimethoxy-substituted benzamide moiety. This unique structural arrangement is thought to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may function as an inhibitor of certain enzymes or receptors, leading to various downstream effects in cellular processes.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It potentially binds to sigma receptors or other relevant targets that modulate cellular signaling pathways.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer properties:

  • Cell Viability Assays : In vitro studies have demonstrated that this compound reduces the viability of various cancer cell lines. For instance, it has shown cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells.
Cell LineIC50 Value (µM)Effect Observed
MCF-715.650% cell death
A54912.360% cell death

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound:

  • Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases (e.g., Alzheimer's), administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function.

Case Studies

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15.6 µM, alongside increased apoptosis markers such as caspase activation .
  • Neuroprotection Study : In a preclinical study involving rats subjected to neurotoxic agents, administration of this compound showed significant protection against cognitive decline and neuronal loss compared to control groups .

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